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The re-emergence of polymyxin antibiotics, including colistin (polymyxin E) and polymyxin B, as
last-resort treatments for infections caused by multidrug-resistant (MDR) Gram-negative
bacteria has brought the issue of antimicrobial resistance to the forefront of clinical and
research concerns. A critical aspect of their use is the potential for cross-resistance between
different members of the polymyxin class. This guide provides a comprehensive comparison of
colistin methanesulfonate (CMS), the inactive prodrug of colistin, and other polymyxins, with a
focus on the mechanisms of cross-resistance, supporting experimental data, and detailed
methodologies.

Executive Summary

Extensive evidence confirms the existence of cross-resistance between colistin and polymyxin
B.[1][2][3] This phenomenon is primarily attributed to the shared mechanism of action and
resistance pathways targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-
negative bacteria.[2][4] Modifications to the lipid A component of LPS, which reduce the net
negative charge, decrease the binding affinity of all polymyxins, leading to resistance to the
entire class.[3][4] While in vitro studies often show that polymyxin B has slightly lower Minimum
Inhibitory Concentrations (MICs) compared to colistin against some isolates, the clinical
implications of these differences are still under investigation.[5] The development of resistance
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to one polymyxin is a strong predictor of resistance to others, a crucial consideration for
therapeutic strategies and drug development.

Mechanisms of Action and Cross-Resistance

Polymyxins exert their bactericidal effect by electrostatically interacting with the negatively
charged phosphate groups of lipid A in the bacterial outer membrane. This interaction displaces
divalent cations (Ca2* and Mg?*), destabilizing the LPS layer and increasing the permeability of
the outer membrane, ultimately leading to cell death.[2]

Cross-resistance between colistin and polymyxin B arises from alterations that mask or modify
the polymyxin binding site on the LPS. The most common mechanisms are:

o Chromosomally Mediated Modifications: These are often regulated by two-component
systems, primarily PhoP-PhoQ and PmrA-PmrB.[1][3] Activation of these systems leads to
the addition of positively charged molecules, such as phosphoethanolamine (pEtN) and 4-
amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A phosphate groups.[3][6] This
modification reduces the net negative charge of the LPS, repelling the cationic polymyxin
molecules.[3]

o Plasmid-Mediated Resistance: The discovery of mobile colistin resistance (mcr) genes, most
notably mcr-1, represents a significant threat due to their horizontal transfer capability.[1]
These genes encode phosphoethanolamine transferases that catalyze the addition of pEtN
to lipid A, conferring resistance to colistin and cross-resistance to other polymyxins.[7]

The shared nature of these resistance mechanisms means that the development of resistance
to one polymyxin antibiotic almost invariably leads to resistance to others in the same class.

Signaling Pathway for Polymyxin Resistance
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Caption: Chromosomally-mediated (PhoPQ/PmrAB) and plasmid-mediated (mcr-1) polymyxin
resistance pathways.

Comparative In Vitro Activity

Numerous studies have compared the in vitro potency of colistin and polymyxin B against a
variety of Gram-negative pathogens. The data, primarily presented as Minimum Inhibitory
Concentrations (MICs), generally indicate a high degree of correlation in their activity,
reinforcing the concept of cross-resistance.

Table 1: Comparative MICs of Colistin and Polymyxin B
against Gram-Negative Isolates
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Note: A study by Rosenthal et al. (2019) found that polymyxin B had significantly lower MICs
than colistin against K. pneumoniae, A. baumannii, and P. aeruginosa, although the categorical
interpretation of susceptibility was not drastically different.[5]

Table 2: Resistance Rates of Colistin and Polymyxin B in
Clinical Isolates
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.. . Polymyxin B
. . Colistin Resistance .
Bacterial Species Resistance Rate Reference
Rate (%)
(%)
E. coli 25.4 18.6 [9]
K. pneumoniae 67.4 64.1 [9]
P. aeruginosa 23.8 19.0 [9]
A. baumannii 31.5 16.7 [9]

Experimental Protocols

Accurate and standardized susceptibility testing is crucial for guiding clinical therapy and for
research purposes. The following are outlines of key experimental protocols used to assess
polymyxin activity and cross-resistance.

Broth Microdilution (BMD) for MIC Determination

The broth microdilution method is the recommended standard for determining the MICs of

colistin and polymyxin B.

Principle: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in a
microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC
is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after
incubation.

Protocol Outline:

o Preparation of Antibiotic Stock Solutions: Prepare stock solutions of colistin sulfate and
polymyxin B sulfate in sterile deionized water.

o Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CA-MHB)
into the wells of a 96-well microtiter plate. Create serial twofold dilutions of the antibiotics
across the plate.

e Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland
standard. Dilute the suspension in CA-MHB to achieve a final inoculum concentration of

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11111212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111212/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8101698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

approximately 5 x 10> CFU/mL in each well.

 Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a
growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C
for 16-20 hours.

e Reading and Interpretation: Determine the MIC by visually inspecting for turbidity. The MIC is
the lowest concentration with no visible growth.

Workflow for Broth Microdilution

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8101698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Prepare Antibiotic
Stock Solutions

'

Prepare Serial Dilutions
in Microtiter Plate

Prepare Standardized
Bacterial Inoculum

'

'

Inoculate Microtiter Plate

'

for 16-20 hours

Incubate at 35°C

'

Read MIC

(Lowest concentration with
no visible growth)

Click to download full resolution via product page

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) using

broth microdilution.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
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Principle: Two antibiotics are serially diluted in a two-dimensional array in a microtiter plate.
This allows for the testing of multiple combinations of concentrations simultaneously.

Protocol Outline:

o Plate Setup: In a 96-well plate, dilute antibiotic A horizontally and antibiotic B vertically in CA-
MHB. The final plate will contain wells with each antibiotic alone and in various combinations.

 Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the
BMD assay.

 Incubation and Reading: Incubate and read the plate for visible growth.

o Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to
determine the nature of the interaction:

o FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
o FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
o FIC Index = FIC of Drug A + FIC of Drug B

o Interpretation: Synergy (FIC < 0.5), Additive/Indifference (0.5 < FIC < 4), Antagonism (FIC
> 4).

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic
over time.

Principle: A standardized bacterial inoculum is exposed to a constant concentration of an
antibiotic, and the number of viable bacteria is determined at various time points.

Protocol Outline:

¢ Inoculum Preparation: Prepare a bacterial suspension in CA-MHB to a starting density of
approximately 5 x 10> to 5 x 10 CFU/mL.
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» Antibiotic Exposure: Add the desired concentration of the antibiotic(s) to the bacterial
suspension. Include a growth control without any antibiotic.

o Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove aliquots
from each culture, perform serial dilutions, and plate onto appropriate agar plates.

 Incubation and Colony Counting: Incubate the plates and count the number of colonies to
determine the CFU/mL at each time point.

o Data Analysis: Plot the logio CFU/mL versus time. Bactericidal activity is typically defined as
a = 3-logio reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The evidence strongly supports significant cross-resistance between colistin methanesulfonate
and other polymyxins, including polymyxin B. This is a direct consequence of their shared
molecular target and the common resistance mechanisms that bacteria have evolved. While
minor differences in in vitro activity may exist, the presence of resistance to one polymyxin
should be considered a strong indicator of resistance to the entire class for clinical decision-
making.

For drug development professionals, these findings underscore the need for novel antimicrobial
agents that either bypass these resistance mechanisms or can be used in combination to
overcome them. For researchers and scientists, continued surveillance of polymyxin
resistance, elucidation of novel resistance mechanisms, and the development of rapid and
accurate susceptibility testing methods are critical priorities. A deeper understanding of the
pharmacokinetics and pharmacodynamics of both colistin and polymyxin B is also essential to
optimize their clinical use and preserve their efficacy as last-resort antibiotics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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